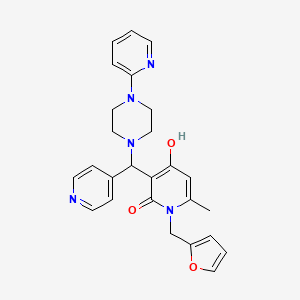

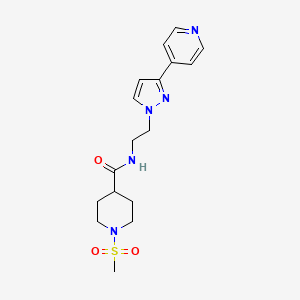

![molecular formula C22H23ClN2O3 B2508638 2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide CAS No. 851405-31-7](/img/structure/B2508638.png)

2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide" is a complex organic molecule that appears to be related to quinoline derivatives, which are known for their various biological activities. The structure suggests the presence of a chlorophenoxy moiety, a methyl group, and a quinolinyl substituent, which may contribute to its potential biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported through the condensation of dichloroquinoline with substituted phenol dihydrochlorides, as seen in the synthesis of antimalarial quinolinyl amino phenols . Another method involves cyclization of hydroxyphenyl ethyl ketone oximes, which can yield quinolin-8-ols . These methods highlight the versatility in synthesizing quinoline derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

Quinoline derivatives often exhibit interesting structural characteristics. For example, a related compound with a quinoxalinyl moiety has been synthesized and characterized using NMR, IR, and X-ray diffraction, revealing a triclinic crystal system and specific geometric parameters . This suggests that the compound "this compound" could also possess a unique and well-defined molecular structure, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of quinoline derivatives can vary significantly depending on the substituents attached to the core structure. For example, the presence of a chlorophenoxy group could potentially be involved in nucleophilic substitution reactions, as seen in the synthesis of herbicide analogues . The specific functional groups present in the compound suggest that it could participate in a range of chemical reactions, potentially leading to the formation of various products with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of heteroatoms, aromatic systems, and substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystallographic analysis of a related compound provides insights into its density and molecular geometry . These properties are crucial for understanding the behavior of the compound in different environments and can impact its potential applications in fields such as medicinal chemistry or agriculture.

Applications De Recherche Scientifique

Quantum Chemical Calculations and Corrosion Inhibition

A theoretical study investigated the relationship between the molecular structure of quinoxaline derivatives and their corrosion inhibition efficiency for copper in nitric acid media. The study performed quantum chemical calculations based on the DFT method to determine various molecular parameters, contributing to understanding the inhibition efficiencies of these compounds (Zarrouk et al., 2014).

Synthesis and Biological Activities

Research on quinoxalinyl derivatives has demonstrated potential non-steroidal anti-inflammatory and analgesic activities. A specific study synthesized new 2-(3-methyl-7-substituted-2-oxoquinoxalinyl)-5-(aryl)-1,3,4-oxadiazoles, showing promising activity in in vivo models, indicating the therapeutic potential of these compounds in pain and inflammation management (Wagle et al., 2008).

Inhibition of Cytochrome P450 Activities

A study on chlorophyllin, a treatment used in geriatric patients, showed its ability to inhibit the mutagenicity of certain carcinogens. This inhibition is suggested to involve the formation of molecular complexes between the carcinogens and chlorophyllin, as well as the inhibition of Cytochrome P450 enzymes, which are crucial in the bioactivation of these carcinogens (Yun et al., 1995).

Optimization of Inhibitors for Kinase Activity

Further studies have explored the optimization of quinolinecarbonitriles as potent inhibitors of kinase activity, particularly Src kinase. The research led to the identification of compounds with increased inhibition efficiency and specificity, contributing to potential therapeutic applications in oncology (Boschelli et al., 2001).

Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication

Investigations into the photovoltaic properties of quinoline derivatives, specifically for their use in organic-inorganic photodiode fabrication, have highlighted the potential of these compounds in renewable energy technologies. The studies focus on the synthesis and application of these derivatives in creating efficient photovoltaic devices (Zeyada et al., 2016).

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-14-4-5-15-13-16(20(26)25-19(15)12-14)10-11-24-21(27)22(2,3)28-18-8-6-17(23)7-9-18/h4-9,12-13H,10-11H2,1-3H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCFUBIGPSHSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

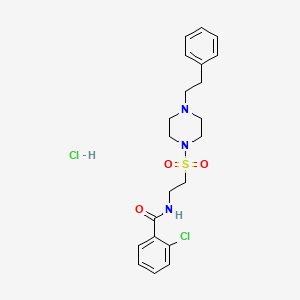

![benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2508557.png)

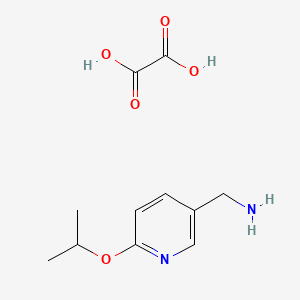

![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)

![1,3-Dihydroisoindol-2-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2508562.png)

![3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2508564.png)

![[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol](/img/structure/B2508565.png)

![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)